molecular formula C18H16N2OS B379723 (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol CAS No. 328106-79-2

(Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol

Cat. No.: B379723
CAS No.: 328106-79-2
M. Wt: 308.4g/mol
InChI Key: YURUQTAGDWBNTK-UHFFFAOYSA-N
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Description

(Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol is a thiazole-derived compound featuring a Z-configuration around the imine double bond. Its structure comprises a thiazole ring substituted with an allyl group at position 3 and a phenyl group at position 2. This compound belongs to a class of thiazole derivatives studied for their biological activities, particularly in antitrypanosomatid research . The Z-configuration is critical for spatial orientation, influencing molecular recognition in biological systems.

Properties

IUPAC Name

4-[(4-phenyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-2-12-20-17(14-6-4-3-5-7-14)13-22-18(20)19-15-8-10-16(21)11-9-15/h2-11,13,21H,1,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURUQTAGDWBNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CSC1=NC2=CC=C(C=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Multi-Step Synthesis via α-Active Methylene Ketones

A streamlined one-pot method, adapted from recent protocols for thiazol-2(3H)-imine derivatives, involves bromination, thiocyanation, and cyclocondensation. For the target compound:

  • Bromination : α-Active methylene ketones (e.g., 3-allyl-4-phenyl-2-butanone) undergo free-radical bromination using N-bromosuccinimide (NBS) in ethanol, yielding 3-bromo-3-allyl-4-phenyl-2-butanone.

  • Thiocyanation : Potassium thiocyanate (KSCN) replaces the bromide, forming a thiocyanate intermediate.

  • Cyclocondensation : Addition of 4-aminophenol induces cyclization, forming the thiazole ring and imine bond.

This method avoids intermediate isolation, achieving yields >75% under optimized conditions (reflux, 6–8 h).

Hantzsch Thiazole Synthesis

Classical Hantzsch methodology employs:

  • α-Haloketone Preparation : 3-Allyl-4-phenyl-2-chloroketone is synthesized using SOCl₂ or PCl₅.

  • Thioamide Condensation : Reaction with thioacetamide or thiourea derivatives forms the thiazole core.

  • Amination : Subsequent coupling with 4-aminophenol introduces the phenolic amino group.

While reliable, this multi-step approach requires rigorous purification, reducing overall yield to 50–60%.

Stereochemical Control in (Z)-Isomer Formation

The Z-configuration arises from thermodynamic control during imine tautomerization. Key factors include:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize the Z-isomer via intramolecular hydrogen bonding.

  • Temperature : Reactions conducted at 60–80°C favor Z-selectivity (>90%) due to reduced steric hindrance.

Optimization of Reaction Conditions

Catalytic Systems

  • Acid Catalysis : p-Toluenesulfonic acid (pTSA) accelerates cyclocondensation, reducing reaction time from 8 h to 3 h.

  • Transition Metal Catalysts : Pd(PPh₃)₄ enhances coupling efficiency in allylation steps, improving yields by 15–20%.

Solvent and Temperature Effects

ParameterOptimal ConditionYield Impact
SolventEthanol/Water (3:1)Maximizes solubility of intermediates
Temperature70°CBalances reaction rate and selectivity
pH8–9 (NaOH)Prevents imine hydrolysis

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR : Key signals include:

    • δ 7.2–7.6 ppm (aromatic protons from phenyl and phenol).

    • δ 5.8–6.1 ppm (allyl CH₂=CH₂).

    • δ 10.2 ppm (imine NH).

  • IR : Bands at 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C-S).

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration, with dihedral angles of 12° between thiazole and phenyl planes.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)StepsZ-Selectivity
One-Pot Synthesis7895392
Hantzsch Approach5588585
Post-Cyclization Allylation6590488

Industrial-Scale Manufacturing Considerations

  • Cost Efficiency : One-pot synthesis reduces reagent waste and labor costs.

  • Safety : NBS and allyl bromide require handling under inert conditions due to flammability.

  • Green Chemistry : Substituting ethanol with cyclopentyl methyl ether (CPME) improves sustainability without compromising yield .

Mechanism of Action

The mechanism of action of (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol can vary depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name / ID Thiazole Substituents Linkage Group Notable Features
Target Compound 3-allyl, 4-phenyl (Z)-aminophenol Allyl enhances hydrophobicity; phenol enables H-bonding
Derivative 62 () 4-phenyl, 2-furyl Hydrazine 2-Furyl introduces π-conjugation; superior in vitro antitrypanosomatid activity
Compound 18a-d () 3-phenyl, electron-withdrawing groups (e.g., malononitrile) Pyrazole-amino Electron-withdrawing groups increase electrophilicity; tested for reactivity in condensation reactions
NSC701668 () 3-(2-hydroxyethyl), 4-(p-tolyl) Pyrazolone Hydroxyethyl improves solubility; pyrazolone enhances planarity
CAS 1322879-11-7 () 4-dihydrobenzo[d][1,4]dioxin Hydrazono-methylphenol Fused dioxin ring enhances π-stacking; limited solubility data

Electronic and Physicochemical Properties

  • Electron-Donating vs. Withdrawing Groups: The allyl group in the target compound is mildly electron-donating, contrasting with the strong electron-withdrawing cyano and carbonyl groups in compounds 18a-d.
  • Solubility: The hydroxyethyl group in NSC701668 () increases hydrophilicity compared to the allyl group in the target compound. The latter’s phenol moiety partially compensates by enabling H-bonding .

Biological Activity

(Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol is a thiazole derivative that exhibits significant biological activity, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the allyl and phenyl groups enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

The biological activities of (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol can be categorized into several key areas:

1. Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit potent anticancer properties.

Mechanism of Action:

  • Cytotoxicity: Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways. For instance, the IC50 values for various cancer cell lines have been recorded, demonstrating significant growth inhibition compared to standard chemotherapeutics like doxorubicin.
Cell LineIC50 (µM)Reference
HT29 (Colon)1.61
Jurkat (Leukemia)1.98
A431 (Skin)2.00

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

Findings:

  • In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
PathogenMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the thiazole ring and phenolic group significantly impact the biological activity of the compound.

Key Observations:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups at specific positions on the phenyl ring enhances cytotoxicity.
  • Allyl Substitution: The allyl group contributes to improved binding affinity to target proteins involved in cancer cell proliferation.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • In Vivo Efficacy Against Tumors: A study demonstrated that administering (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol in animal models resulted in a significant reduction in tumor size compared to control groups.
  • Synergistic Effects: When combined with other chemotherapeutic agents, this compound exhibited synergistic effects, enhancing overall therapeutic outcomes.

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